molecular formula C9H6Br2O B1591014 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one CAS No. 207857-48-5

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

Cat. No. B1591014
M. Wt: 289.95 g/mol
InChI Key: WUQSDHZHCNOIJP-UHFFFAOYSA-N
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Description

“4,6-Dibromo-2,3-dihydro-1H-Inden-1-one” is a chemical compound with the molecular formula C9H6Br2O . It has a molecular weight of 289.95 .

Scientific Research Applications

  • 4,6-Dibromo-2,3,3-trimethyl-3H-indole and its quaternized salt

    • Application Summary : This compound is used in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . It’s also utilized for photodynamic therapy applications .
    • Methods of Application : The compound was obtained by sequential synthesis starting from 3,5-dibromoaniline .
    • Results or Outcomes : The compound showed excellent properties for optical tumor imaging by its fluorescence .
  • 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole)

    • Application Summary : This compound is used in the synthesis of DSSCs and OLEDs components .
    • Methods of Application : The compound was synthesized and used for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
    • Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo .
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)

    • Application Summary : DCDBTSD was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Methods of Application : The compound was used as a catalyst in a one-pot multi-component reaction .
    • Results or Outcomes : The compound was found to be a highly efficient and homogeneous catalyst .
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide

    • Application Summary : This compound was used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
    • Methods of Application : The compound was synthesized and used for the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
    • Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
  • 4,7-Dibromo-2,1,3-benzothiadiazole

    • Application Summary : This compound was used for the synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole .
    • Methods of Application : The compound was obtained from 3,6-dibromobenzene-1,2-diamine which could be synthesized by NaBH4 reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
    • Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
  • 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

    • Application Summary : This compound is primarily used as a reagent in the synthesis of other organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
    • Results or Outcomes : The outcomes of the synthesis processes using this compound as a reagent can also vary widely, but it is generally used because of its reactivity and selectivity .
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)

    • Application Summary : DCDBTSD was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Methods of Application : The compound was used as a catalyst in a one-pot multi-component reaction .
    • Results or Outcomes : The compound was found to be a highly efficient and homogeneous catalyst .
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide

    • Application Summary : This compound was used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
    • Methods of Application : The compound was synthesized and used for the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
    • Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
  • 4,7-Dibromo-substituted 2,1,3-benzothia(selena,oxa)diazoles

    • Application Summary : This compound was used for the synthesis of 4,7-dibromo-2,1,3-benzoselenadiazole .
    • Methods of Application : The compound was obtained from 3,6-dibromobenzene-1,2-diamine which could be synthesized by NaBH4 reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
    • Results or Outcomes : The compound was found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .

Safety And Hazards

The safety information for “4,6-Dibromo-2,3-dihydro-1H-Inden-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSDHZHCNOIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573369
Record name 4,6-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

CAS RN

207857-48-5
Record name 4,6-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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